(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(furan-2-yl)acrylonitrile
Description
(E)-2-(4-([1,1'-Biphenyl]-4-yl)thiazol-2-yl)-3-(furan-2-yl)acrylonitrile is an acrylonitrile derivative featuring a thiazole core substituted with a biphenyl group at the 4-position and a furan-2-yl moiety at the acrylonitrile β-carbon. Its E-configuration is critical for bioactivity, as stereochemistry often dictates molecular interactions . Acrylonitrile derivatives are recognized for diverse pharmacological properties, including acaricidal, antiviral, and anticancer activities . The compound’s synthesis typically involves Hantzsch thiazole formation or palladium-catalyzed cross-coupling reactions, yielding planar or near-planar geometries that influence crystal packing and solubility .
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2OS/c23-14-19(13-20-7-4-12-25-20)22-24-21(15-26-22)18-10-8-17(9-11-18)16-5-2-1-3-6-16/h1-13,15H/b19-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQHSOGXRMKJRX-CPNJWEJPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)C(=CC4=CC=CO4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)/C(=C/C4=CC=CO4)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(furan-2-yl)acrylonitrile is a compound that has garnered attention for its potential biological activities. Its structure includes a thiazole moiety, biphenyl substituents, and a furan ring, which are known to contribute to various pharmacological properties. This article synthesizes current research findings regarding the biological activity of this compound, focusing on its anticancer potential, mechanism of action, and structure-activity relationships (SAR).
| Property | Value |
|---|---|
| CAS Number | 476675-61-3 |
| Molecular Formula | C25H19N3S |
| Molar Mass | 393.5 g/mol |
| Structural Formula | Structure |
Anticancer Potential
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated that it exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
Case Study: MCF-7 Cell Line
In a study evaluating the effects of this compound on MCF-7 cells:
- IC50 Value : The compound showed an IC50 of approximately 12 µM after 48 hours of treatment.
- Mechanism : Flow cytometry analysis indicated that treatment led to an increase in the sub-G1 population, suggesting apoptosis induction.
Structure-Activity Relationship (SAR)
The structural components of this compound are critical in determining its biological activity. Modifications in the biphenyl or thiazole moieties can significantly impact potency.
Key Findings on SAR:
-
Biphenyl Substituents : Variations in the biphenyl substituent have shown to enhance or diminish anticancer activity. For instance, introducing electron-withdrawing groups at specific positions increased potency.
Modification Activity Change 4-Cl Increased 4-Me Decreased - Thiazole Ring : Alterations in the thiazole structure can affect binding affinity to target proteins involved in cancer cell proliferation.
Pharmacokinetics and Bioavailability
Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics with moderate bioavailability. Its metabolic stability was assessed in liver microsomes, indicating a half-life suitable for further development as a therapeutic agent.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity: The biphenyl group in the target compound may enhance π-π stacking with biological targets, while furan’s electron-rich nature could facilitate hydrogen bonding . Replacing furan with thiophen-2-yl (as in ) introduces sulfur-based interactions but may reduce polarity. Amino substituents (e.g., 4-fluorophenylamino in ) improve binding affinity in anticancer screens, likely through hydrogen bonding or charge transfer.
Stereochemical Specificity :
- The E-configuration in acrylonitriles is crucial for bioactivity, as Z-isomers often exhibit diminished potency due to steric hindrance .
Synthetic Flexibility :
- Analog synthesis frequently employs Hantzsch thiazole cyclization (e.g., ) or Suzuki-Miyaura cross-coupling (e.g., ), with yields varying based on substituent bulkiness.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
